molecular formula C10H12Cl4N2O4S2 B049159 (2R)-2-amino-3-[(1Z,3Z)-4-[(2R)-2-amino-2-carboxyethyl]sulfanyl-1,2,3,4-tetrachlorobuta-1,3-dienyl]sulfanylpropanoic acid CAS No. 115664-53-4

(2R)-2-amino-3-[(1Z,3Z)-4-[(2R)-2-amino-2-carboxyethyl]sulfanyl-1,2,3,4-tetrachlorobuta-1,3-dienyl]sulfanylpropanoic acid

Cat. No.: B049159
CAS No.: 115664-53-4
M. Wt: 430.2 g/mol
InChI Key: JVHYQPPBPDCVPV-MGMDGDQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene is a synthetic organic compound characterized by the presence of cysteine residues attached to a tetrachlorobutadiene backbone

Properties

CAS No.

115664-53-4

Molecular Formula

C10H12Cl4N2O4S2

Molecular Weight

430.2 g/mol

IUPAC Name

(2R)-2-amino-3-[(1Z,3Z)-4-[(2R)-2-amino-2-carboxyethyl]sulfanyl-1,2,3,4-tetrachlorobuta-1,3-dienyl]sulfanylpropanoic acid

InChI

InChI=1S/C10H12Cl4N2O4S2/c11-5(7(13)21-1-3(15)9(17)18)6(12)8(14)22-2-4(16)10(19)20/h3-4H,1-2,15-16H2,(H,17,18)(H,19,20)/b7-5+,8-6+/t3-,4-/m0/s1

InChI Key

JVHYQPPBPDCVPV-MGMDGDQGSA-N

SMILES

C(C(C(=O)O)N)SC(=C(C(=C(SCC(C(=O)O)N)Cl)Cl)Cl)Cl

Isomeric SMILES

C(S/C(=C(/Cl)\C(=C(\Cl)/SC[C@H](N)C(=O)O)\Cl)/Cl)[C@H](N)C(=O)O

Canonical SMILES

C(C(C(=O)O)N)SC(=C(C(=C(SCC(C(=O)O)N)Cl)Cl)Cl)Cl

Synonyms

1,4-(bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene
1,4-BCTB

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene typically involves the reaction of 1,2,3,4-tetrachloro-1,3-butadiene with cysteine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as water or an organic solvent, and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds between cysteine residues.

    Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its original form.

    Substitution: The chlorine atoms in the tetrachlorobutadiene backbone can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfide-linked dimers.

    Reduction: Regeneration of the original compound.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has several scientific research applications:

    Chemistry: Used as a model compound for studying redox reactions and substitution mechanisms.

    Biology: Investigated for its potential role in modulating redox states in biological systems.

    Medicine: Explored for its potential therapeutic applications, particularly in targeting redox-sensitive pathways.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene involves its ability to undergo redox reactions and form disulfide bonds. These reactions can modulate the redox state of biological systems, affecting various molecular targets and pathways. The compound’s interaction with redox-sensitive proteins and enzymes can influence cellular processes such as signal transduction, apoptosis, and oxidative stress response.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(cystein-S-yl)-1,2-dichloro-1,3-butadiene: Similar structure but with fewer chlorine atoms.

    1,4-Bis(cystein-S-yl)-1,2,3,4-tetrabromo-1,3-butadiene: Similar structure but with bromine atoms instead of chlorine.

Uniqueness

1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene is unique due to its specific arrangement of chlorine atoms and cysteine residues, which confer distinct chemical reactivity and biological activity. The presence of multiple chlorine atoms enhances its electrophilic nature, making it more reactive in substitution reactions compared to its analogs.

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